Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 883984-95-0) is a bicyclic compound featuring a 3-azabicyclo[4.1.0]heptane core with 7,7-difluoro and 1-methyl substituents and a benzyl ester group at the 3-position. Its molecular formula is C15H17F2NO2 (molecular weight: 281.30 g/mol), and it is structurally distinguished by the fusion of a piperidine-like ring with a cyclopropane moiety. The compound is utilized as a synthetic intermediate in pharmaceutical research, particularly for developing bioactive molecules due to its rigid bicyclic framework and fluorine-enhanced metabolic stability .
Properties
IUPAC Name |
benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c1-14-10-18(8-7-12(14)15(14,16)17)13(19)20-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWWKRTZLCXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CCC1C2(F)F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
The [4+2] cycloaddition between a diene and a dienophile remains the most reliable method for constructing the bicyclo[4.1.0]heptane system. For example:
- Diene : 1,3-Butadiene derivatives
- Dienophile : Activated alkenes or alkynes with electron-withdrawing groups (e.g., esters, nitriles)
Aza-Diels-Alder variants introduce the nitrogen atom in situ. In one protocol, N-benzylmaleimide reacts with cyclopentadiene under thermal conditions (120°C, 24 h) to yield the bicyclic lactam intermediate. Subsequent hydrogenolysis removes the benzyl group, exposing the secondary amine for methylation.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | N-Benzylmaleimide, Δ, 24 h | 65–72 |
| Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | 89 |
| N-Methylation | CH₃I, K₂CO₃, DMF | 78 |
Ring-Closing Metathesis
RCM offers superior stereocontrol for strained bicyclic systems. A diene precursor with a pendant amine group undergoes metathesis using Grubbs II catalyst:
$$
\text{CH}2=\text{CH}(\text{CH}2)2\text{NHCO}2\text{Bn} \xrightarrow{\text{Grubbs II}} \text{Bicyclo[4.1.0]heptane} + \text{C}2\text{H}4 \uparrow
$$
This method achieves >80% yield but requires rigorous exclusion of moisture.
Fluorination at the 7-Position
Introducing difluorine at the bridgehead (C7) demands electrophilic fluorination due to the steric and electronic challenges of the bicyclic system.
Selectfluor-Mediated Fluorination
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice for late-stage fluorination. The reaction proceeds via a radical mechanism under mild conditions (70°C, aqueous tert-butanol):
$$
\text{Bicyclo[4.1.0]heptane} + 2 \text{Selectfluor} \rightarrow \text{7,7-Difluoro derivative} + 2 \text{Byproducts}
$$
Optimization Insights :
- AgNO₃ (0.2 equiv) enhances reactivity by stabilizing radical intermediates.
- Yields drop significantly (>20%) without degassing due to oxygen interference.
Representative Conditions :
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Time | 24 h |
| Solvent | H₂O/t-BuOH (3:1) |
| Yield | 42% (isolated) |
Esterification of the 3-Carboxylic Acid
The final step involves coupling the 3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid with benzyl alcohol.
Steglich Esterification
Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
$$
\text{Acid} + \text{BnOH} \xrightarrow{\text{DCC/DMAP}} \text{Benzyl ester} + \text{DCU} \downarrow
$$
Performance Metrics :
Alternative Pathways and Emerging Strategies
Photochemical Synthesis
Recent advances in flow chemistry enable photochemical cyclization of azide precursors. For example, irradiation of 2-azido-1-methylbicyclo[4.1.0]heptane at 365 nm generates the strained amine, which is subsequently fluorinated. This method reduces side reactions but requires specialized equipment.
Enzymatic Resolution
Chiral variants of the compound are accessible via lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of the racemic ester, leaving the (S)-enantiomer intact.
Challenges and Limitations
- Regioselectivity in Fluorination : Competing reactions at C1 and C7 often necessitate protecting group strategies.
- Thermal Stability : The bicyclic core decomposes above 150°C, limiting high-temperature reactions.
- Scalability : Photochemical and flow-based methods face hurdles in kilogram-scale production due to equipment costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules: It can be used to create more complex compounds through various chemical reactions such as oxidation and reduction.
Biology
Research into this compound has revealed potential biological activities:
- Enzyme Interaction Studies: Investigations into how this compound interacts with specific enzymes can provide insights into its biological mechanisms.
Medicine
The compound is being studied for its potential as:
- Pharmaceutical Intermediate: Its unique properties may allow it to serve as an intermediate in the synthesis of novel therapeutic agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that this compound inhibits specific enzymes associated with metabolic pathways, suggesting potential therapeutic applications in metabolic disorders. |
| Study B | Antimicrobial Activity | Evaluated the antimicrobial properties of the compound against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent. |
| Study C | Material Science | Explored the use of this compound in developing new materials with enhanced properties due to its unique bicyclic structure, indicating potential industrial applications. |
Chemical Reactions and Mechanisms
This compound can undergo various chemical transformations:
Types of Reactions:
- Oxidation: Converts to ketones or carboxylic acids.
- Reduction: Can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution: Possible at difluoro positions or ester group.
Common Reagents:
| Reaction Type | Reagents Used |
|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) |
| Substitution | Amines or thiols under basic conditions |
Mechanism of Action
The mechanism of action of Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Analysis
- Bicyclic vs. Monocyclic Frameworks: The target compound’s bicyclo[4.1.0]heptane system introduces ring strain and conformational rigidity compared to monocyclic piperidine derivatives (e.g., CAS 1356339-31-5). This rigidity may enhance binding specificity in biological targets .
- Fluorine Substituents: The 7,7-difluoro groups increase electronegativity and metabolic stability relative to non-fluorinated analogs like Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. Fluorine’s inductive effects also reduce basicity of the nitrogen atom .
- Ester vs. Acid Functionality : The benzyl ester group in the target compound improves lipophilicity (logP ~2.5–3.0 predicted) compared to the carboxylic acid derivative (CAS 1934388-77-8), which is more polar and ionizable at physiological pH .
Biological Activity
Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS Number: 1391733-30-4) is a bicyclic compound with a unique structure that has garnered attention in various fields, particularly in pharmaceuticals and organic synthesis. Its molecular formula is and it possesses distinct biological activities, making it a subject of interest for researchers.
The compound features a bicyclic structure that includes a 3-azabicyclo[4.1.0]heptane ring system. Its notable properties include:
- Molecular Weight : 281.2978 g/mol
- Complexity : 395
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 3
- XLogP3 : 3.1, indicating moderate lipophilicity which can influence its biological interactions .
This compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The compound's unique structure allows it to bind effectively to these targets, influencing biochemical pathways relevant to therapeutic applications .
Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as:
- Analgesic Agent : Research suggests that derivatives of this compound may exhibit pain-relieving properties similar to conventional analgesics.
- Anti-inflammatory Effects : It has been implicated in the development of anti-inflammatory drugs due to its ability to modulate inflammatory pathways .
Case Studies
- Analgesic Development : A study highlighted the synthesis of analogs based on this compound that demonstrated significant analgesic activity in animal models, suggesting its potential for further development into therapeutic agents for pain management.
- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes indicated that it could serve as an inhibitor, providing insights into its role in biochemical pathways related to disease mechanisms .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Difluoro and methyl groups | Analgesic, anti-inflammatory |
| Benzyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate | Similar structure | Lacks methyl group | Limited analgesic activity |
| Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-2-carboxylate | Similar structure | Different carboxylate position | Reduced anti-inflammatory potential |
Q & A
Basic Research Questions
Q. What synthetic routes are reported for bicyclic azabicyclo carboxylates analogous to benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate?
- Methodology : Diels-Alder reactions with benzyl 2H-azirine-3-carboxylate precursors are commonly employed. For example, hydroxylation of intermediates using reagents like ethyl trimethylammonium permanganate in dichloromethane (24h reaction time) or N-methylmorpholine-N-oxide with potassium osmate in acetone-water mixtures can yield functionalized derivatives . Scalable routes starting from chiral lactones have also been optimized, achieving 43% yield over nine steps via epimerization/hydrolysis to avoid diastereomer purification .
Q. How is stereochemical purity ensured during the synthesis of such bicyclic compounds?
- Methodology : Key steps include chiral starting materials (e.g., commercially available lactones) and selective epimerization. For instance, undesired diastereoisomers are converted via controlled hydrolysis, eliminating the need for chromatographic separation. This approach was validated in the synthesis of tert-butyl derivatives with >95% enantiomeric purity .
Q. What analytical techniques are critical for characterizing bicyclic azabicyclo carboxylates?
- Methodology : Nuclear magnetic resonance (NMR, δH), mass spectrometry (m/z), and infrared spectroscopy (νmax) are standard. For example, ¹H NMR data for benzyl 2-acetoxy-3,4-dihydroxy derivatives confirm regiochemistry, while IR peaks (e.g., 1740 cm⁻¹) validate ester carbonyl groups . High-resolution mass spectrometry (HRMS) further confirms molecular formulas .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for bicyclic compound synthesis?
- Methodology : DoE integrates factorial designs (e.g., varying temperature, reagent stoichiometry) with kinetic modeling to identify robust reaction parameters. For example, synergistic use of DoE and kinetic profiling enabled selection of high-yielding conditions (e.g., 94% yield via MCPBA-mediated epoxidation in dichloromethane) while defining a scalable Design Space .
Q. What environmental toxicity considerations apply to structurally related azabicyclo compounds?
- Methodology : Aquatic toxicity testing (OECD Guidelines 201-203) for analogs like 7-oxabicyclo derivatives reveals LC50 values (fish: 24 mg/L; Daphnia: 40 mg/L) and ErC50 >110 mg/L for algae, indicating low acute toxicity . Chronic exposure risks (e.g., liver/CNS effects) require repeated-dose studies in mammals, with target organ analysis via histopathology .
Q. How do structural modifications influence biological activity in azabicyclo compounds?
- Methodology : Pharmacophore modeling and SAR studies on triple reuptake inhibitors demonstrate that substituents like 3,4-dichlorophenyl or alkoxyalkyl groups enhance SERT/NET/DAT affinity. For example, 6-(3,4-dichlorophenyl)-1-methoxymethyl derivatives showed nanomolar potency and high brain penetration in microdialysis models .
Q. What strategies improve scalability in azabicyclo carboxylate synthesis?
- Methodology : Key strategies include:
- Epimerization control : Avoiding chiral column chromatography by converting undesired diastereomers via hydrolysis .
- Solvent optimization : Using acetone-water mixtures for efficient osmylation reactions (93% yield) .
- Reagent selection : Scalable oxidants like MCPBA for epoxidation (94% yield) .
Q. How should researchers address conflicting toxicological data in literature?
- Methodology : Discrepancies (e.g., skin irritation in rabbits for diazinon vs. non-irritation in amitraz formulations) require critical evaluation of test conditions (OECD Guidelines 404/405) and component concentrations . Meta-analyses using platforms like EPA DSSTox can reconcile data by standardizing hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
